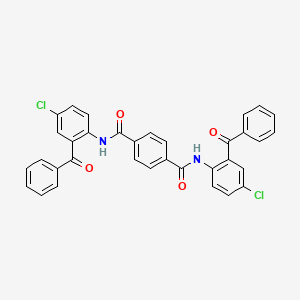![molecular formula C21H15ClF3NO2 B5144717 3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)
3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is not fully understood, but it is believed to act by inhibiting certain enzymes or pathways involved in the growth and survival of cancer cells, inflammation, and bacterial growth. Further research is needed to elucidate the exact mechanism of action of 3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide.
Biochemical and Physiological Effects
3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit bacterial growth. 3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has also been found to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential for various applications. However, its limitations include its relatively low solubility in water and its limited stability in certain conditions, which may affect its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the research and development of 3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide. One potential direction is to further investigate its anticancer properties and potential use in cancer therapy. Another direction is to explore its potential as an anti-inflammatory and antibacterial agent. Additionally, further research is needed to elucidate its exact mechanism of action and to optimize its synthesis and formulation for various applications.
Méthodes De Synthèse
The synthesis of 3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with benzoyl chloride in the presence of a base such as potassium carbonate. The resulting benzoyl derivative is then treated with benzyl alcohol in the presence of a catalyst such as palladium on carbon to yield 3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide.
Applications De Recherche Scientifique
3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has also been investigated for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, 3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has been studied for its potential as an antibacterial agent, as it has been found to exhibit antibacterial activity against various strains of bacteria.
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO2/c22-18-10-9-16(21(23,24)25)12-19(18)26-20(27)15-7-4-8-17(11-15)28-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHURJIVGXQNHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone}](/img/structure/B5144643.png)
![N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5144651.png)
![(2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5144663.png)
![N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5144664.png)
![1-(3-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5144672.png)
![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)

![3-hydroxy-10-(4-methylbenzyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium chloride](/img/structure/B5144689.png)

![N-(4-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5144721.png)
![4-[(4-methylphenyl)acetyl]morpholine](/img/structure/B5144722.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5144730.png)
